Product packaging for Butenyl isothiocyanate(Cat. No.:CAS No. 34424-44-7)

Butenyl isothiocyanate

Cat. No.: B1231068
CAS No.: 34424-44-7
M. Wt: 113.18 g/mol
InChI Key: XDDPFUCCKIMFOG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butenyl isothiocyanate (CAS 3386-97-8) is a natural product of interest in biochemical and pharmacological research. It belongs to the isothiocyanate family, compounds derived from glucosinolates in cruciferous vegetables that are widely studied for their biological activities . Research into analogous isothiocyanates provides insight into its potential research value. For instance, similar compounds have been shown to activate the Nrf2/KEAP1 signaling pathway, a key regulator of cellular defense mechanisms against oxidative stress . This activation can lead to the upregulation of cytoprotective genes, including those for phase II detoxifying and antioxidant enzymes like heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . The mechanism is often associated with the compound's ability to regulate the production of reactive oxygen species (ROS) within cells . Furthermore, studies on other isothiocyanates, such as butyl isothiocyanate, demonstrate significant antifungal and anti-biofilm properties against pathogens like Candida albicans , suggesting a broader research application for this compound in studying microbial resistance . These antifungal effects are linked to mechanisms that disrupt cell membrane integrity—potentially through inhibition of ergosterol biosynthesis—induce cell cycle arrest, and promote intracellular ROS accumulation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B1231068 Butenyl isothiocyanate CAS No. 34424-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-isothiocyanatobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDPFUCCKIMFOG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34424-44-7
Record name Butenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Occurrence and Biosynthesis of Butenyl Isothiocyanate in Biological Systems

Enzymatic Hydrolysis Pathways from Glucosinolates

The formation of butenyl isothiocyanate is initiated by the enzymatic hydrolysis of 3-butenyl glucosinolate, a process that occurs when plant cells are disrupted, for instance, by chewing herbivores or mechanical processing. frontiersin.orgnih.gov This reaction brings the glucosinolate substrate into contact with the myrosinase enzyme, triggering a chemical cascade that results in a variety of biologically active compounds. nih.govacs.org

Myrosinase (EC 3.2.1.147) is the key enzyme responsible for initiating the conversion of glucosinolates into isothiocyanates and other related compounds. nih.govacs.org It is a thioglucoside glucohydrolase that catalyzes the cleavage of the β-thioglucoside bond within the glucosinolate molecule. gcirc.orgresearchmap.jp In the case of 3-butenyl glucosinolate, myrosinase action releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfate. frontiersin.orgmdpi.com This aglycone is the pivotal point from which various breakdown products, including this compound, are formed through subsequent, non-enzymatic rearrangements. oup.comacs.org

The chemical fate of the unstable aglycone, and thus the final product profile of glucosinolate hydrolysis, is not fixed. It is heavily influenced by a range of physicochemical conditions and the presence of specific protein cofactors within the plant tissue. mdpi.comconsensus.app

pH: The pH of the reaction environment is a critical determinant. gcirc.org Neutral pH conditions (pH 5-7) generally favor the spontaneous rearrangement of the aglycone to form isothiocyanates. acs.orgacs.org Conversely, acidic conditions (pH 3-5) promote the formation of nitriles instead of isothiocyanates. frontiersin.orggcirc.orgnih.gov

Co-factors: Certain ions and molecules act as cofactors that can modulate the activity of enzymes or the direction of the chemical rearrangement. Ferrous ions (Fe²⁺) are known to favor the production of nitriles and are essential for the function of epithiospecifier proteins. mdpi.comnih.gov Ascorbic acid (Vitamin C) has been identified as a cofactor for the myrosinase enzyme itself, enhancing its catalytic activity. frontiersin.orgresearchgate.net

Epithiospecifier Proteins (ESP): These are non-catalytic proteins that, in the presence of myrosinase, alter the outcome of glucosinolate hydrolysis. researchmap.jpnih.gov When the precursor is an alkenyl glucosinolate, such as 3-butenyl glucosinolate, ESP directs the reaction towards the formation of epithionitriles (e.g., 1-cyano-3,4-epithiobutane) at the expense of the corresponding isothiocyanate. oup.comnih.gov For non-alkenyl glucosinolates, ESP promotes the formation of simple nitriles. nih.gov The activity of ESP is dependent on the presence of Fe²⁺ ions. mdpi.com

The hydrolysis of a single glucosinolate precursor can lead to a mixture of products, primarily isothiocyanates, nitriles, and epithionitriles. frontiersin.orgnih.gov

Isothiocyanates: In the absence of specifier proteins and under neutral pH, the unstable aglycone derived from 3-butenyl glucosinolate undergoes a spontaneous Lossen-like rearrangement to form 3-butenyl isothiocyanate. oup.com

Nitriles and Epithionitriles: The formation of these compounds is mediated by specifier proteins. oup.com

In the presence of Epithiospecifier Protein (ESP), the aglycone of an alkenyl glucosinolate is converted into an epithionitrile. oup.comnih.gov For 3-butenyl glucosinolate, this results in 1-cyano-3,4-epithiobutane. researchgate.netresearchgate.net

Simple nitriles can also be formed, particularly under acidic conditions or from non-alkenyl glucosinolates in the presence of ESP. frontiersin.orgnih.gov Some plants also possess Nitrile-Specifier Proteins (NSPs) that specifically channel the hydrolysis towards simple nitrile production. mdpi.comdpi.qld.gov.au

The interplay of these factors means that the amount of this compound produced from damaged plant tissue can vary significantly. nih.gov

Factors Influencing Hydrolysis Products (e.g., pH, Co-factors like Ascorbic Acid, Epithiospecifier Proteins)

Genetic and Molecular Regulation of Glucosinolate Biosynthesis Related to this compound

The production of this compound is fundamentally dependent on the presence of its precursor, 3-butenyl glucosinolate (gluconapin). The synthesis of this specific glucosinolate is a multi-step process under complex genetic control. researchgate.netresearchgate.net Glucosinolates are classified based on their precursor amino acid; as an aliphatic glucosinolate, gluconapin (B99918) is derived from methionine. researchgate.net

The biosynthesis pathway involves three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov Several gene families and transcription factors have been identified, primarily through research in the model plant Arabidopsis thaliana, that regulate this pathway. researchgate.netplos.org

Transcription Factors: The biosynthesis of aliphatic glucosinolates is primarily regulated by a group of MYB transcription factors, specifically MYB28, MYB29, and MYB76. researchgate.net These proteins control the expression of the genes involved in the aliphatic glucosinolate pathway.

Biosynthetic Genes:

MAM (Methylthioalkylmalate Synthase): Genes in the MAM family, such as MAM1, control the crucial side-chain elongation steps of methionine, determining the length of the carbon chain. researchgate.net This step is critical for producing the four-carbon side chain of 3-butenyl glucosinolate. Overexpression of the BnMAM1 gene in Brassica napus has been shown to significantly increase the levels of 3-butenyl glucosinolate. plos.org

CYP (Cytochrome P450): Genes like CYP79F1 and CYP83A1 are essential for forming the core glucosinolate structure from the chain-elongated amino acid. plos.org

AOP (2-oxoglutarate-dependent dioxygenase): Genes in this family, such as AOP2, are involved in secondary modifications of the side chain, such as converting a methylsulfinylalkyl glucosinolate into an alkenyl glucosinolate. researchgate.net

Therefore, the genetic makeup of a particular Brassica plant, especially the alleles present for key regulatory and biosynthetic genes, determines its capacity to produce 3-butenyl glucosinolate and, consequently, its potential to yield this compound upon tissue damage. plos.org

Chemical Synthesis and Derivatization of Butenyl Isothiocyanate

Established Synthetic Routes to Isothiocyanates

A variety of general methods have been developed for the synthesis of the isothiocyanate functional group (R-N=C=S). These foundational routes are applicable to a wide range of alkyl and aryl precursors.

One of the most common and versatile methods for preparing isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govnih.govresearchgate.net This two-step process typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534), to generate a dithiocarbamate salt in situ. acs.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. nih.govnih.gov

A wide array of reagents can effect this transformation, offering flexibility in terms of reaction conditions and substrate compatibility. nih.govresearchgate.net Tosyl chloride is an effective reagent for this decomposition, proceeding under mild conditions at room temperature with high yields. acs.orgorganic-chemistry.orgorganic-chemistry.org Other successful desulfurizing agents include heavy metals, phosgene, phosphorus oxychloride, hydrogen peroxide, sodium hypochlorite, and iodine. acs.orgtandfonline.com The choice of reagent can be tailored to the specific substrate and desired reaction conditions. For instance, an iodine-mediated decomposition in a water/ethyl acetate (B1210297) biphasic system provides an environmentally benign and cost-effective option. tandfonline.com

Table 1: Selected Reagents for Decomposition of Dithiocarbamate Salts

Desulfurizing Agent Key Features Reference(s)
Thiophosgene (B130339) Classic reagent, effective but highly toxic. acs.org
Triphosgene A safer, solid alternative to phosgene. nih.govnih.gov
Tosyl Chloride (TsCl) Allows for in-situ generation of the salt; mild conditions, high yields. acs.orgorganic-chemistry.orgorganic-chemistry.org
Iodine (I₂) Can be used in environmentally friendly biphasic systems. nih.govtandfonline.com
Hydrogen Peroxide (H₂O₂) Works in water and protic solvents. nih.govacs.org

The direct reaction of primary amines with thiophosgene (CSCl₂) is a long-established and signature method for synthesizing isothiocyanates. nih.govcbijournal.com The reaction is typically conducted in the presence of a base and can even be performed in aqueous media, as thiophosgene is relatively insensitive to cold water. nih.govcbijournal.com Despite its effectiveness, the high toxicity and hazardous nature of thiophosgene have led to the development of alternative reagents. acs.org

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can also be used to convert dithiocarbamate salts into isothiocyanates, serving as a desulfurization agent. nih.govnih.gov This approach avoids the direct use of the more hazardous thiophosgene while still providing a reliable route to the desired product.

More recent and sustainable approaches to isothiocyanate synthesis utilize elemental sulfur as the sulfur source. mdpi.com One such method involves the reaction of isocyanides with elemental sulfur. rsc.orgkit.edu This transformation can be catalyzed by amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), under moderate heating in green solvents. rsc.orgkit.edu This catalytic approach is versatile, converting various isocyanides into isothiocyanates in moderate to high yields. rsc.org

Another strategy involves the molybdenum-catalyzed sulfuration of isonitriles with elemental sulfur. acs.org A molybdenum-oxo complex can act as a catalyst, which is converted in situ to an active sulfur-transferring species. This method proceeds under mild conditions to afford isothiocyanates in good yields. acs.org These methods represent a more atom-efficient and environmentally conscious alternative to traditional routes that use toxic reagents like carbon disulfide or thiophosgene. mdpi.comkit.edu

An alternative synthetic pathway that begins with aldehydes rather than amines involves the use of hydroximoyl chlorides. nih.govresearchgate.net This method is notable for its efficiency, often providing nearly quantitative yields, simple workup procedures, and very short reaction times (1-5 minutes). nih.gov In this process, a hydroximoyl chloride is mixed with thiourea (B124793) in a solvent like tetrahydrofuran (B95107) (THF), and the addition of triethylamine initiates the reaction. nih.gov The resulting isothiocyanate is easily separated from the urea (B33335) by-product by simple extraction, often requiring no further purification. nih.gov This methodology is applicable to the production of both alkyl and aryl isothiocyanates with consistently high yields (≥98%). nih.gov

Methods Utilizing Elemental Sulfur

Specific Methodologies for Butenyl Isothiocyanate Synthesis

While the general methods are applicable, the synthesis of this compound has also been specifically described in historical chemical literature, detailing its preparation from readily available precursors.

The synthesis of 3-butenyl isothiocyanate was described in the 1950s by prominent research groups in the field of natural sulfur compounds. Kjær and colleagues reported a synthesis starting from allyl cyanide. wur.nl

A notable contribution came from Ettlinger and Hodgkins, who improved upon existing methods for converting amines to isothiocyanates. acs.org Their work focused on a modified Kaluza synthesis, which involves the base-catalyzed decomposition of an intermediate derived from the reaction of an amine, carbon disulfide, and a chloroformate ester. acs.org They specifically applied this to the synthesis of butenyl isothiocyanates. acs.org In one procedure, they started from allylcarbinol (3-buten-1-ol) to prepare the target molecule. wur.nl Their improved method involved the decomposition of an intermediate S-(ethoxycarbonyl)dithiocarbamate, which furnished n-butyl isothiocyanate in 80-95% yields at room temperature, highlighting the efficiency of their modified procedure. acs.org

Table 2: Summary of Historical this compound Syntheses

Researchers Starting Material Brief Description of Method Reference(s)
Kjær et al. Allyl cyanide Synthesis of 3-butenyl isothiocyanate from the corresponding nitrile precursor. wur.nl

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies for the efficient and controlled production of isothiocyanates, including this compound. These methods often provide improvements in yield, reaction time, and environmental impact compared to more traditional approaches.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, prized for its ability to dramatically reduce reaction times and often increase product yields. bohrium.com This technique is applicable to the synthesis of both aliphatic and aromatic isothiocyanates. mdpi.comnih.gov The general principle involves using microwave irradiation to rapidly heat the reaction mixture, which can accelerate the rate of reaction.

One common microwave-assisted route to isothiocyanates begins with the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate. researchgate.net This intermediate is then desulfurized under microwave irradiation to yield the target isothiocyanate. researchgate.net This process is often performed as a "one-pot" synthesis, which improves efficiency by avoiding the isolation of intermediates. mdpi.com Another approach utilizes the microwave-assisted reaction of isocyanides with sulfur-donating reagents like Lawesson's reagent. researchgate.net The application of microwave technology allows for the rapid synthesis of various alkyl isothiocyanates, with reports of high yields, often in the range of 72–96%. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Isothiocyanate Synthesis

Method Typical Reaction Time Typical Yield Notes
Microwave-Assisted Synthesis Minutes (e.g., 3-40 min) mdpi.comsemanticscholar.org Good to Excellent (70-95%) bohrium.commdpi.com Rapid heating, often higher yields, suitable for "green" chemistry protocols. bohrium.com
Conventional Heating (Reflux) Hours (e.g., 3-10 h) bohrium.com Moderate to Good (60-80%) bohrium.com Slower reaction rates, may lead to lower yields or decomposition of products.

The tandem Staudinger/Aza-Wittig reaction is a highly efficient and elegant method for the preparation of isothiocyanates from organic azides. nih.gov This reaction proceeds via the in-situ formation of an iminophosphorane (also known as a phosphazene) intermediate. nih.gov In the tandem process, an organic azide (B81097) is treated with a phosphine, typically triphenylphosphine (B44618), which generates the iminophosphorane with the loss of nitrogen gas. This intermediate is not isolated but is immediately allowed to react with carbon disulfide in an aza-Wittig type reaction to furnish the corresponding isothiocyanate and triphenylphosphine sulfide (B99878). nih.gov

This methodology is noted for its high efficiency and excellent yields, particularly for substrates bearing electron-withdrawing groups. nih.govnih.gov A significant advantage of this reaction is that it proceeds with retention of configuration, making it an invaluable tool for the synthesis of chiral isothiocyanates without racemization. nih.gov The reaction's "one-pot" nature simplifies the synthetic procedure, although a purification step is required to remove the triphenylphosphine sulfide byproduct. nih.gov The method has been successfully applied to produce a variety of isothiocyanates, including those on complex scaffolds like cellulose. nih.gov

Table 2: Examples of Isothiocyanates Synthesized via Tandem Staudinger/Aza-Wittig Reaction

Starting Material Resulting Isothiocyanate Yield Reference
Nβ-protected alkyl azides Nβ-protected aminoalkyl isothiocyanates ≥83% nih.gov
6-azido-6-deoxycellulose derivative 6-isothiocyanato-6-deoxycellulose derivative 47.3% nih.gov
Various organic azides Various alkyl, aryl, and sugar isothiocyanates Excellent nih.gov

Microwave-Assisted Synthesis

Derivatization Strategies for Structural Modification and Functional Exploration

The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, a property that is exploited in various derivatization strategies. These strategies are employed for several purposes, including the stabilization of volatile isothiocyanates for analysis, the creation of new molecular entities for functional screening, and studying metabolic pathways.

A primary strategy for the analysis of this compound and its analogs involves derivatization with thiol-containing molecules. mdpi.com N-acetyl-L-cysteine (NAC) is a commonly used reagent for this purpose. wur.nlmostwiedzy.pl The reaction between the isothiocyanate and the thiol group of NAC forms a stable dithiocarbamate conjugate. mostwiedzy.pl This conversion is crucial for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), as it overcomes the challenges associated with the high volatility and instability of the parent isothiocyanates. mdpi.comresearchgate.net

Another major derivatization pathway involves the reaction of this compound with primary or secondary amines to form substituted thiourea derivatives. tandfonline.comnih.gov This reaction is fundamental for functional exploration, as it allows for the synthesis of libraries of novel compounds with modified properties. researchgate.net By systematically varying the amine reactant, researchers can explore structure-activity relationships for various biological targets. For instance, novel thiourea derivatives have been synthesized to investigate their potential as antimicrobial or kinase-inhibiting agents. researchgate.net

Furthermore, structural modification can occur naturally through intramolecular reactions. A notable example is the degradation of 4-methylsulfinyl-3-butenyl isothiocyanate (sulforaphene), a closely related analog, which can cyclize in aqueous solutions to form 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. nih.gov This transformation highlights the inherent reactivity of the this compound scaffold and represents a key metabolic or degradation pathway.

Table 3: Derivatization of this compound and Related Compounds

Derivatizing Reagent/Condition Resulting Derivative Class Purpose of Modification
N-acetyl-L-cysteine (NAC) Dithiocarbamate Conjugate Stabilization for quantitative analysis (e.g., HPLC). mdpi.commostwiedzy.pl
Primary/Secondary Amines Substituted Thioureas Synthesis of new compounds for functional exploration (e.g., biological activity screening). tandfonline.comresearchgate.net
Ammonia Primary Thioureas Synthesis of primary thiourea derivatives. nih.gov
Aqueous Solution (intramolecular) Thiazinane-2-thione Degradation/metabolic product, structural transformation. nih.gov

Compound Index

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For butenyl isothiocyanate, both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is highly suitable for the analysis of volatile compounds like this compound. acs.org The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. While Flame Ionization Detectors (FID) can be used for quantification, Mass Spectrometry (MS) is the preferred detector for its ability to provide structural information, leading to positive identification. mdpi.com

However, a significant challenge with GC analysis of some isothiocyanates is their potential for thermal degradation in the hot injector port. mdpi.comwur.nl For instance, studies have shown that 4-(methylsulfinyl)butyl isothiocyanate (sulforaphane) can degrade into 3-butenyl isothiocyanate under certain GC conditions. acs.orgdss.go.th Careful optimization of injector parameters and the use of techniques like on-column injection can minimize this degradation. dss.go.th

A study analyzing mustard samples utilized a GC-MS system with a Varian VF-5ms column. The oven temperature program started at 50°C, ramped to 110°C, and then to 300°C, allowing for the separation of various isothiocyanates. Another method for analyzing Chinese cabbage used an Agilent 4890 GC with a DB-5 column, with an oven temperature program ramping from 80°C to 255°C. koreascience.kr

For rapid and solvent-free analysis of volatile compounds like 3-butenyl isothiocyanate in solid samples, Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a method of choice. acs.orgnih.gov This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system.

HS-GC-MS has been successfully developed for the semiquantitative analysis of 3-butenyl isothiocyanate in mustard seeds, where it is associated with an undesirable off-flavor. acs.orgacs.orgnih.gov This approach is valued for its speed and for avoiding the use of organic solvents. nih.gov In another application, HS-SPME-GC-MS (Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry) was used to identify volatile markers in cabbage. This study identified 3-butenyl isothiocyanate as a marker for fresh cabbage. nih.govjmb.or.kr The technique has also been applied to compare volatile flavor compounds in various commercial mustard pastes, successfully identifying 3-butenyl isothiocyanate among other volatile compounds. nih.govresearchgate.net

Table 1: Research Findings on GC-MS Analysis of this compound

Analytical Technique Sample Matrix Key Findings Reference
HS-GC-MS Mustard Seeds Developed a rapid, solvent-free method for semiquantitative analysis of 3-butenyl isothiocyanate. acs.org, nih.gov
HS-SPME-GC-MS Cabbage Identified 3-butenyl isothiocyanate as a volatile metabolic marker for fresh cabbage. nih.gov, jmb.or.kr
HS-SPME-GC-MS Mustard Pastes Identified and compared volatile compounds, including 3-butenyl isothiocyanate, in commercial products. nih.gov, researchgate.net
GC-MS Chinese Cabbage Quantified 3-butenyl isothiocyanate in different parts and cultivars. koreascience.kr

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds in a liquid mobile phase. mdpi.com It is particularly useful for analyzing non-volatile or thermally unstable compounds. For this compound and related compounds, HPLC is often coupled with Ultraviolet (UV), Photodiode Array (PDA), or Mass Spectrometry (MS) detectors.

A reverse-phase UHPLC-PDA method was developed for the simultaneous quantification of five isothiocyanates, including 3-butenyl isothiocyanate, in cruciferous vegetables. nih.gov This method demonstrated good linearity and precision. nih.gov Normal-phase HPLC has also been employed, particularly for isothiocyanates that are unstable in the aqueous mobile phases used in reverse-phase HPLC. naro.go.jp An n-hexane/2-propanol mobile phase was used to analyze 4-methylthio-3-butenyl isothiocyanate, allowing direct injection of the n-hexane extract. naro.go.jptandfonline.com

To overcome the challenges of analyzing isothiocyanates by LC-MS, derivatization with thiol compounds like N-acetyl-l-cysteine (NAC) can be used to enhance ionization efficiency. wur.nlacs.org

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) offers high mass accuracy and resolution, making it a powerful tool for the identification and confirmation of compounds in complex mixtures. This technique was used as a cross-check for the HS-GC-MS method developed for 3-butenyl isothiocyanate in mustard seeds. acs.orgnih.gov The LC-TOF-MS analysis targeted the precursor glucosinolate, gluconapin (B99918), and the results were comparable to the direct analysis of 3-butenyl isothiocyanate by HS-GC-MS. acs.orgnih.gov LC-Q-TOF-MS, a similar technique, has also been used to identify peptides adducted with isothiocyanates in biological samples. nih.gov

Table 2: Research Findings on HPLC Analysis of this compound

Analytical Technique Sample Matrix Key Findings Reference
RP-UHPLC-PDA Cruciferous Vegetables Developed a validated method for simultaneous quantification of five isothiocyanates, including 3-butenyl isothiocyanate. nih.gov
NP-HPLC-UV Daikon Radish Developed a normal-phase method to avoid degradation of 4-methylthio-3-butenyl isothiocyanate in aqueous solutions. naro.go.jp
LC-TOF-MS Mustard Seeds Used to analyze the precursor, gluconapin, to validate HS-GC-MS results for 3-butenyl isothiocyanate. acs.org, nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for accurate analysis, aiming to extract the target analyte from the sample matrix while removing interferences.

Conventional Solvent Extraction

Conventional solvent extraction is a common first step in the analysis of isothiocyanates from plant materials. nih.gov The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of glucosinolate hydrolysis products, including this compound, for GC analysis, dichloromethane (B109758) is frequently used. mdpi.com For HPLC analysis, n-hexane is a common choice for defatting seeds and for extracting less polar isothiocyanates. mdpi.comnaro.go.jptandfonline.com

The extraction process often involves homogenizing fresh or lyophilized plant material in a blender with water or a buffer to facilitate the enzymatic hydrolysis of glucosinolates into isothiocyanates. mdpi.com For instance, in the analysis of daikon, the root is pulped to promote the release of 4-methylthio-3-butenyl isothiocyanate, followed by extraction with n-hexane. tandfonline.com Other solvents like ethyl acetate (B1210297) and methanol (B129727) have also been used for extracting isothiocyanates from various cruciferous vegetables. nih.govnih.gov

Eco-Friendly Non-Conventional Extraction Methods

In recent years, a shift towards "green" chemistry has spurred the development of eco-friendly and sustainable extraction techniques for bioactive compounds from natural sources. nih.govchemmethod.com These innovative methods aim to reduce or eliminate the use of hazardous organic solvents, shorten extraction times, decrease energy consumption, and improve extraction yields compared to conventional techniques. nih.govchemmethod.comunirioja.es For the extraction of isothiocyanates (ITCs) like this compound, several non-conventional methods have shown significant promise. mdpi.com

Ultrasound-Assisted Extraction (UAE) is a green extraction method that utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, which facilitates the release of intracellular compounds. mdpi.commdpi.com UAE offers numerous advantages, including increased extraction efficiency, faster processing times, and reduced solvent and energy consumption. nih.govmdpi.com It is particularly beneficial for extracting heat-sensitive compounds as it can be performed at lower temperatures. nih.govnih.gov Studies have shown that UAE can significantly increase the yield of isothiocyanates from cruciferous vegetables. nih.govresearchgate.net For instance, the extraction of sulforaphane (B1684495), a related isothiocyanate, from broccoli seeds was greatly enhanced by UAE, which accelerated mass transfer and the solubilization of the target compounds. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly and rapidly. nih.govfoodandnutritionjournal.org This localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. nih.gov MAE significantly reduces extraction time and solvent volume compared to conventional methods. mdpi.com It has been successfully applied for the extraction of sulforaphane from cabbage, where it resulted in a higher yield with a shorter extraction time. mdpi.com The efficiency of MAE can be influenced by factors such as the type of solvent, microwave power, and extraction time. mdpi.com For glucosinolates, the precursors to isothiocyanates, optimal MAE conditions from rocket seeds were found to be methanol extraction at 250 W and 80°C for 10 minutes. nih.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. mdpi.comajgreenchem.com A substance becomes a supercritical fluid when its temperature and pressure are above their critical points, endowing it with properties of both a liquid and a gas. ajgreenchem.comnih.gov SC-CO₂ is favored due to its mild critical conditions, non-toxicity, and ease of removal from the final extract. ajgreenchem.com SFE is particularly advantageous for preventing the thermal degradation of sensitive compounds as it can be operated at moderate temperatures. nih.govnih.gov The selectivity of SFE can be tuned by adjusting pressure and temperature, and the addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds. nih.govunipd.it SFE has been used to extract allyl isothiocyanate from wasabi, with the yield increasing with higher pressure and lower temperature. mdpi.com

Other promising green extraction technologies include High-Pressure Processing (HPP) , also known as High Hydrostatic Pressure (HHP), and Pressurized Fluid Extraction (PFE) . HPP is a non-thermal method that uses high pressure to inactivate enzymes and microorganisms while preserving the quality of food products. mdpi.com In broccoli sprouts, HPP has been shown to increase the conversion of glucosinolates to isothiocyanates. mdpi.com PFE uses solvents at elevated temperatures and pressures, which reduces extraction time and solvent consumption. mdpi.com

Table 1: Overview of Eco-Friendly Non-Conventional Extraction Methods for Isothiocyanates This table is interactive. Users can sort and filter the data.

Extraction MethodPrincipleAdvantagesKey Parameters
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. mdpi.commdpi.comReduced extraction time and temperature, lower solvent consumption, increased yield. nih.govmdpi.comFrequency, power, temperature, time, solvent type. nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy causes rapid, localized heating of the sample, leading to cell rupture. nih.govVery short extraction times, reduced solvent volume, improved extraction rate. nih.govmdpi.comMicrowave power, temperature, time, solvent type. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) with tunable solvating power as the solvent. ajgreenchem.comSolvent-free extracts, low operating temperatures prevent thermal degradation, high selectivity. nih.govnih.govPressure, temperature, CO₂ flow rate, co-solvent addition. mdpi.comajgreenchem.com
High-Pressure Processing (HPP) High hydrostatic pressure is applied to the sample, which can increase enzyme activity and release of compounds. mdpi.comNon-thermal, preserves flavor and nutrients, can enhance ITC formation. mdpi.comPressure level, treatment time, temperature.
Pressurized Fluid Extraction (PFE) Extraction with solvents at elevated temperature and pressure below their critical points.Less solvent required, shorter extraction time compared to traditional methods. mdpi.comTemperature, pressure, solvent type.

Pre-column Derivatization for LC Analysis

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a primary technique for the analysis of isothiocyanates. mdpi.com However, a significant analytical challenge arises from the poor water solubility of many ITCs. d-nb.info This insolubility can cause the compounds to precipitate in the aqueous mobile phases commonly used in RP-LC, leading to column clogging and inaccurate quantification. d-nb.inforesearchgate.net Losses due to precipitation during analysis have been estimated to be between 5% and 32%, depending on the specific isothiocyanate and its concentration. d-nb.info

To overcome this issue, a strategy of pre-column derivatization is employed. mdpi.comacs.org This involves chemically modifying the isothiocyanates before they are injected into the LC system. The derivatization reaction converts the ITCs into more polar, water-soluble products that are less likely to precipitate during analysis. d-nb.info

A common and effective method involves derivatization with thiol-containing compounds, such as mercaptoethanol or N-acetyl-l-cysteine (NAC) . d-nb.infoacs.orgnih.gov The highly reactive isothiocyanate group (-N=C=S) readily reacts with the thiol group (-SH) of the derivatizing agent. researchgate.net This reaction, often a cyclocondensation reaction with agents like 1,2-benzenedithiol, forms a stable, more polar derivative that is easily detectable. mdpi.comd-nb.info For example, derivatizing ITCs with mercaptoethanol generates derivatives that are more soluble in water, allowing for accurate analysis using aqueous mobile phases in RP-LC. d-nb.info Similarly, derivatization with NAC has been successfully used to develop an LC-MS method for the simultaneous analysis of various glucosinolates and ITCs, enhancing the ionization ability of the ITCs for mass spectrometry detection. acs.orgnih.gov This approach not only solves the problem of precipitation but also dramatically improves the separation and quantification of isothiocyanates. d-nb.info

Challenges in Analysis: Instability and Thermal Degradation

The accurate analysis of this compound is complicated by its inherent instability and susceptibility to thermal degradation. mdpi.com These characteristics present significant challenges for analytical methodologies, requiring careful handling and specific analytical conditions to prevent the loss of the target compound.

Instability in Aqueous Environments: this compound is known to be unstable in aqueous solutions. naro.go.jp Research has shown that 4-methylthio-3-butenyl isothiocyanate is very unstable in fresh daikon juice, with approximately 25% of the compound disappearing within 60 minutes of grating. tandfonline.com Similarly, sulforaphene (B1682523) (4-methylsulfinyl-3-butenyl isothiocyanate) is unstable during its hydrolytic formation process from radish seeds, rapidly converting to a water-soluble degradation product, 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. researchgate.netnih.govacs.org This instability in aqueous media makes analysis by reversed-phase HPLC, which uses aqueous mobile phases, particularly challenging, as the compound can degrade during the analysis itself. naro.go.jp The strong electrophilic nature of the isothiocyanate group makes it reactive towards nucleophiles like water, leading to degradation. researchgate.net Factors such as low pH and the presence of metal ions have been found to inhibit this degradation reaction to some extent. nih.gov

Thermal Degradation: Isothiocyanates, including this compound, are thermolabile compounds. mdpi.com They are sensitive to heat, and elevated temperatures can cause significant degradation, which is a major concern for analytical techniques that involve heat, such as gas chromatography (GC). mdpi.comacs.org During GC analysis, the high temperature of the injection port can cause thermal degradation of isothiocyanates. acs.orgacs.org For example, sulforaphane has been observed to degrade to 3-butenyl isothiocyanate under the high-temperature conditions of a GC injector. mdpi.comacs.org Studies on the thermal degradation of 4-(methylthio)-3-butenyl isothiocyanate (MTBITC) during cooking showed that its retention rate decreased significantly with increasing temperature and time, following an exponential decay pattern. researchgate.net This thermal instability necessitates the use of analytical methods that operate at lower temperatures, such as LC, or requires careful optimization of GC parameters to minimize degradation. mdpi.comnaro.go.jp


Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Studies

Mechanisms of Cellular Proliferation Modulation and Apoptosis Induction

In Vitro Studies on Cancer Cell Lines

Butenyl isothiocyanate has demonstrated significant potential in modulating cellular proliferation and inducing apoptosis in various cancer cell lines through a variety of molecular mechanisms. These effects are primarily attributed to its ability to interfere with the cell cycle, activate programmed cell death pathways, and alter the expression of key regulatory proteins.

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cells, a critical mechanism for inhibiting tumor growth. For instance, 4-methylthio-3-butenyl isothiocyanate (MTBITC) has been observed to cause G2/M phase arrest in malignant esophageal KYSE510 cells. nih.govjst.go.jp This arrest prevents the cells from dividing and proliferating. The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. MTBITC treatment has been shown to induce the phosphorylation of Chk1 and Akt and decrease the expression of the p27 protein. nih.gov The reduction in p27, an inhibitor of cell cycle progression into the G1 phase, is a potential mechanism for the observed G2/M arrest. jst.go.jp Furthermore, some isothiocyanates have been found to upregulate the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor that can block cell cycle progression at the G1, G2, and/or G0 phases. semanticscholar.orgnih.gov This upregulation of p21, coupled with the suppression of cyclins and CDKs, leads to cell cycle arrest. semanticscholar.orgnih.gov

A primary mechanism by which this compound exerts its anticancer effects is through the activation of apoptotic pathways, leading to programmed cell death. A significant body of research points to the involvement of the mitochondria-mediated apoptotic pathway. nih.govwaocp.orgwaocp.orgnih.gov

Treatment with 4-methylthio-3-butenyl isothiocyanate (MTBITC) has been shown to decrease the mitochondrial membrane potential (ΔΨm) in human lung cancer A549 cells and esophageal KYSE510 cells. jst.go.jpwaocp.orgwaocp.org The disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. waocp.org

Following the disruption of the mitochondrial membrane, a cascade of caspase activation is initiated. Caspases are a family of proteases that play a central role in the execution of apoptosis. Studies have consistently demonstrated that this compound treatment leads to the activation of key caspases. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, a key executioner caspase, has been observed in various cancer cell lines, including human lung cancer A549 cells and esophageal KYSE510 cells. nih.govwaocp.orgwaocp.orgnih.gov The activation of caspase-3 is a downstream event that ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. waocp.orgnih.gov The cleavage of PARP-1, a substrate of caspase-3, has also been observed following MTBITC treatment, further confirming the activation of the caspase cascade. nih.gov

The table below summarizes the effects of this compound on key markers of apoptosis in different cancer cell lines.

Cancer Cell LineCompoundEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Caspase-3 ActivityReference
Human Lung Cancer (A549)4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC)DecreasedIncreased waocp.org, waocp.org, nih.gov
Malignant Esophageal (KYSE510)4-Methylthio-3-butenyl isothiocyanate (MTBITC)DecreasedIncreased (cleavage) nih.gov, jst.go.jp
Human Prostate Cancer (PC-3)3-Butenyl isothiocyanate (BITC)DecreasedIncreased nih.gov, nih.gov

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. This compound has been shown to modulate the expression of these proteins, tipping the balance towards apoptosis.

The table below details the observed modulation of Bcl-2 family proteins by this compound in different cancer cell lines.

This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, a mechanism that can contribute to the induction of apoptosis and cell cycle arrest. nih.govjst.go.jpnih.gov

In human esophageal epithelial cancer cells (KYSE510), 4-methylthio-3-butenyl isothiocyanate (MTBITC) treatment led to an increase in ROS production. nih.govjst.go.jp This increase in ROS is believed to be a key upstream event, as the apoptotic and cell cycle-related changes induced by MTBITC were abolished by the ROS scavenger N-acetyl-L-cysteine (NAC). nih.govjst.go.jp The excessive increase in intracellular ROS can lead to the disruption of the mitochondrial membrane potential, thereby triggering the mitochondrial apoptotic pathway. jst.go.jp

Similarly, in prostate cancer cells (PC-3), 3-butenyl isothiocyanate (BITC) treatment caused an increased generation of ROS, which correlated with a decrease in mitochondrial membrane potential. nih.gov These findings suggest that ROS-mediated oxidative stress plays a significant role in the anticancer activity of this compound.

However, it's noteworthy that in some contexts, such as in non-cancerous human esophageal epithelial cells (Het-1A), MTBITC has been observed to induce the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress by upregulating cytoprotective genes. nih.gov This suggests a potential dual role for this compound in modulating oxidative stress, depending on the cellular context.

Emerging evidence suggests that this compound can also inhibit the processes of cell adhesion and migration, which are crucial for cancer metastasis.

In a study on human glioblastoma U-87 MG cells, 4-methylthio-3-butenyl isothiocyanate (raphasatin) was found to strongly inhibit tumor cell adhesion to protein matrices. researchgate.net Furthermore, studies on prostate cancer PC-3 cells have demonstrated that 3-butenyl isothiocyanate (3-BI) can inhibit cell migration. spandidos-publications.com The inhibition of E-cadherin expression, a key molecule in cell-cell adhesion, is considered a hallmark of the epithelial-to-mesenchymal transition that facilitates metastasis, and some isothiocyanates have been shown to modulate the expression of genes involved in metastasis. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation in Cancer Cells

Modulation of Carcinogen Metabolism and Detoxification Enzymes

This compound, particularly in the form of 4-methylthio-3-butenyl isothiocyanate (MTBITC), has demonstrated significant capabilities in modulating the activity of enzymes crucial for the metabolism and detoxification of carcinogens. This modulation occurs through a dual mechanism: the inhibition of Phase I enzymes responsible for activating pro-carcinogens and the induction of Phase II enzymes that facilitate their detoxification and excretion.

Inhibition of Phase I Enzymes (e.g., Cytochrome P450)

Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, are involved in the metabolic activation of many chemical carcinogens into their ultimate reactive forms that can damage DNA. Isothiocyanates, as a class of compounds, are recognized for their ability to inhibit these enzymes, thereby reducing the formation of carcinogenic metabolites.

Preclinical studies have indicated that several isothiocyanates can inhibit various CYP enzymes. For instance, phenethyl isothiocyanate (PEITC) has been shown to inhibit CYP1A2, CYP2E1, and CYP3A in rat liver microsomes. nih.gov While direct and extensive mechanistic studies on this compound are less numerous, evidence points towards a similar inhibitory action. In primary cultures of rat hepatocytes, MTBITC was found to inhibit CYP3A2. nih.gov This suggests that MTBITC may contribute to chemoprevention by reducing the metabolic activation of certain carcinogens. The general inhibitory effect of isothiocyanates on CYP enzymes is a key part of their anticarcinogenic activity. mdpi.com

Induction of Phase II Enzymes (e.g., Glutathione (B108866) S-Transferases, Quinone Reductase, Epoxide Hydrolase, UDP-Glucuronosyl Transferases)

In contrast to its effect on Phase I enzymes, this compound is a potent inducer of Phase II detoxification enzymes. These enzymes play a critical role in neutralizing and facilitating the excretion of activated carcinogens and other xenobiotics.

In vitro studies using precision-cut rat liver slices have provided compelling evidence for the induction of multiple Phase II enzymes by 4-methylthio-3-butenyl isothiocyanate (MTBITC). When rat liver slices were incubated with the precursor glucosinolate, glucoraphasatin, in the presence of myrosinase (the enzyme that converts it to MTBITC), there was a significant elevation in the activities of quinone reductase and glutathione S-transferase (GST), along with an increase in total glutathione concentrations. researchgate.net Furthermore, these studies demonstrated a marked increase in the activity and protein expression of epoxide hydrolase and an increase in UDP-glucuronosyl transferase activity. researchgate.net

Research in human esophageal epithelial cells (Het-1A) showed that treatment with 10 μM MTBITC led to increased mRNA levels of several cytoprotective genes, including those for Phase II enzymes. nih.govresearchgate.netmerckmillipore.com Similarly, studies in HepG2 human hepatocellular carcinoma cells have shown that MTBITC induces a range of antioxidative enzymes, including quinone reductase, heme oxygenase-1, thioredoxin reductase, and glutathione S-transferase. nih.gov

Induction of Phase II Detoxification Enzymes by 4-Methylthio-3-butenyl Isothiocyanate (In Vitro)

EnzymeExperimental ModelObserved EffectReference
Glutathione S-Transferases (GST)Rat liver slicesActivity Increased researchgate.net
HepG2 cellsInduction Observed nih.gov
Quinone Reductase (QR)Rat liver slicesActivity Increased researchgate.net
HepG2 cellsInduction Observed nih.gov
Epoxide Hydrolase (EH)Rat liver slicesActivity and Protein Expression Increased researchgate.net
UDP-Glucuronosyl Transferases (UGT)Rat liver slicesActivity Increased researchgate.net

Regulatory Roles in Signal Transduction Pathways

The biological activities of this compound are underpinned by its ability to modulate key signal transduction pathways that govern cellular responses to stress, inflammation, and proliferation.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those for Phase II enzymes. Activation of Nrf2 is a hallmark of the chemopreventive action of many isothiocyanates.

Studies have clearly demonstrated that 4-methylthio-3-butenyl isothiocyanate (MTBITC) is a potent activator of the Nrf2 pathway. In human esophageal epithelial Het-1A cells, treatment with MTBITC resulted in increased protein levels of Nrf2 and elevated mRNA levels of its target genes, such as HMOX1, NQO1, and GCLC. nih.govresearchgate.netmerckmillipore.comresearchgate.net This activation is mediated, at least in part, by the generation of reactive oxygen species (ROS), as the antioxidant N-acetyl-l-cysteine was able to abolish the MTBITC-induced increase in Nrf2 expression. nih.govresearchgate.netmerckmillipore.com The activation of the Nrf2-ARE (antioxidant response element) pathway is considered a key mechanism by which MTBITC exerts its chemopreventive effects during the initiation phase of carcinogenesis. nih.gov

Inhibition of Nuclear Factor-Kappa B (NF-κB) Pathway

The NF-κB pathway is a central mediator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. The inhibition of this pathway is a key target for cancer chemoprevention.

While direct studies focusing solely on this compound's inhibition of the NF-κB pathway are limited, the broader class of isothiocyanates is known to suppress NF-κB signaling. sciopen.com The anti-inflammatory effects of isothiocyanates are often linked to their ability to activate the Nrf2 pathway, which can in turn antagonize NF-κB signaling. mdpi.com Some research suggests that other intrinsic apoptotic pathways, including the stimulation of the NF-κB pathway, can be induced by 4-methylthio-3-butenyl isothiocyanate, indicating a complex and context-dependent role. tandfonline.com For instance, the isothiocyanate produced from glucomoringin (B13425989) has been shown to inhibit NF-κB. sciopen.com Given the interplay between Nrf2 and NF-κB, it is plausible that the potent Nrf2-activating properties of this compound contribute to an anti-inflammatory environment via the suppression of NF-κB.

Modulation of PI3K/Akt and MAPK/ERK Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are critical signaling cascades that regulate cell growth, proliferation, survival, and apoptosis. Aberrations in these pathways are common in cancer.

Evidence from preclinical studies indicates that 4-methylthio-3-butenyl isothiocyanate (MTBITC) modulates both the PI3K/Akt and MAPK/ERK signaling pathways. In human glioblastoma cells, the induction of apoptosis by several isothiocyanates has been associated with the inhibition of the PI3K/Akt-ERK signaling pathway. tandfonline.com In human esophageal cancer cells (KYSE510), MTBITC treatment led to the phosphorylation of Akt, a key component of the PI3K/Akt pathway. researchgate.net

Furthermore, in human esophageal epithelial Het-1A cells, MTBITC was shown to induce the phosphorylation of the MAPK family members ERK, c-Jun N-terminal kinase (JNK), and p38. nih.govresearchgate.netmerckmillipore.com However, in this particular cell line, the activation of Nrf2 by MTBITC appeared to be independent of the MAPK responses. nih.govresearchgate.netmerckmillipore.com The modulation of these critical signaling pathways highlights a mechanism by which this compound can interfere with the processes of carcinogenesis. oncotarget.com

Modulation of Signaling Pathways by 4-Methylthio-3-butenyl Isothiocyanate (In Vitro)

PathwayCell LineObserved EffectReference
Nrf2Het-1A (Human Esophageal Epithelial)Activation, Increased Nrf2 protein levels nih.govresearchgate.netmerckmillipore.com
Rat HepatocytesActivation nih.gov
NF-κBGeneral Isothiocyanate EffectInhibition (often linked to Nrf2 activation) sciopen.commdpi.com
PI3K/AktKYSE510 (Human Esophageal Cancer)Phosphorylation of Akt researchgate.net
Human Glioblastoma CellsInhibition of PI3K/Akt-ERK pathway linked to apoptosis tandfonline.com
MAPK/ERKHet-1A (Human Esophageal Epithelial)Phosphorylation of ERK, JNK, p38 nih.govresearchgate.netmerckmillipore.com
Epigenetic Regulation

Isothiocyanates (ITCs), the family of compounds to which this compound belongs, are recognized as epigenetic modulators that can influence gene expression without altering the DNA sequence itself. mdpi.com These epigenetic activities are considered a key aspect of their biological effects. mdpi.com The primary mechanisms involve the inhibition of two key enzyme families: histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.com

In various cancer cell lines, ITCs have been shown to act as potent inhibitors of HDACs. mdpi.comnorthumbria.ac.uk HDAC inhibition leads to an increase in histone acetylation, which relaxes the chromatin structure, making genes more accessible for transcription. nih.gov This can result in the re-expression of silenced tumor suppressor genes, such as the cell cycle regulator p21, leading to cell cycle arrest and apoptosis. mdpi.comsemanticscholar.org For instance, 4-methylthio-3-butenyl isothiocyanate (MTBITC), a derivative of this compound, is structurally similar to sulforaphane (B1684495), a well-known HDAC inhibitor. semanticscholar.org This suggests that MTBITC may share the ability to inhibit HDACs, thereby upregulating proteins like p21. semanticscholar.orgnih.gov

Furthermore, ITCs can affect DNA methylation patterns, which are often aberrant in cancer cells. taylorandfrancis.comnih.gov Studies on prostate cancer cells have shown that certain ITCs can suppress the expression of DNMT1 and DNMT3A, enzymes responsible for maintaining DNA methylation. mdpi.com This inhibition can lead to the reactivation of crucial silenced genes. mdpi.comnih.gov The collective action of inhibiting both HDACs and DNA methylation positions ITCs as dual-acting epigenetic agents. mdpi.com

Epigenetic TargetGeneral Effect of Isothiocyanates (ITCs)Potential Implication for this compound
Histone Deacetylases (HDACs) Potent inhibition, leading to increased histone acetylation and re-expression of tumor suppressor genes (e.g., p21). mdpi.comnorthumbria.ac.uknih.govDerivatives like MTBITC are suggested to possess HDAC inhibitory activity, potentially arresting the cell cycle. semanticscholar.orgnih.gov
DNA Methyltransferases (DNMTs) Inhibition of DNMT activity and expression, leading to demethylation and reactivation of silenced genes. mdpi.comtaylorandfrancis.comAs a member of the ITC family, it may contribute to the reversal of aberrant DNA methylation patterns. mdpi.comspandidos-publications.com

Anti-angiogenic Effects in Ex Vivo and In Vivo Animal Models

This compound has demonstrated significant anti-angiogenic properties, inhibiting the formation of new blood vessels in both laboratory and animal models. pnrjournal.compnrjournal.com This activity is crucial as angiogenesis is a vital process for tumor growth and metastasis. nih.gov Studies have utilized the ex vivo rat aorta ring assay and the in vivo chick chorioallantoic membrane (CAM) assay to establish these effects. pnrjournal.compnrjournal.com In both models, this compound effectively suppressed the growth and development of new blood vessels in a dose-dependent manner. pnrjournal.com

A primary mechanism behind the anti-angiogenic activity of this compound is its ability to downregulate Vascular Endothelial Growth Factor (VEGF). pnrjournal.comiraqijms.net VEGF is a key signaling protein that stimulates angiogenesis. nih.gov In studies using a colon cancer cell line (CL40), this compound was shown to cause a significant fold decrease in VEGF gene expression. iraqijms.net This downregulation is believed to be a central part of its antiproliferative and anti-angiogenic action. pnrjournal.comiraqijms.net The proposed mechanism involves the suppression of the PI3K-Akt signaling pathway, which is a known regulator of VEGF expression. pnrjournal.com Additionally, radish extracts, which contain this compound, have been observed to significantly downregulate VEGF gene expression in human keratinocyte cells (HaCaT). researchgate.net

This compound also exerts its anti-angiogenic effects by targeting key transcription factors that regulate cellular responses to hypoxia and proliferation. pnrjournal.com Research has shown that this compound treatment leads to a decrease in the levels of Hypoxia-Inducible Factor-1α (HIF-1α) and the MYC oncoprotein. pnrjournal.com HIF-1α is a master regulator of the cellular response to low oxygen (hypoxia), a common condition in tumors that triggers angiogenesis, partly by upregulating VEGF. northumbria.ac.uk The MYC oncoprotein is a critical regulator of cell growth and metabolism and has been shown to cooperate with and stabilize HIF-1α, even under normal oxygen conditions, thereby promoting a metabolic state conducive to tumor growth. nih.govfrontiersin.orgmdpi.com By decreasing the expression of both HIF-1α and MYC, this compound disrupts this cooperative relationship, further contributing to the suppression of angiogenesis and tumor progression. pnrjournal.com

Downregulation of Vascular Endothelial Growth Factor (VEGF)

Regulation of Inflammatory Processes and Oxidative Stress Responses

This compound and its related compounds play a role in modulating inflammation and managing oxidative stress, primarily through indirect antioxidant mechanisms and the regulation of inflammatory signaling pathways.

Isothiocyanates are known to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) signaling pathway. nih.govmdpi.com This pathway is a central regulator of inflammation and controls the expression of numerous pro-inflammatory genes. nih.gov

Specific research on this compound has confirmed its ability to downregulate key inflammatory molecules. pnrjournal.com Studies have shown that this compound treatment leads to the downregulation of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. pnrjournal.com This finding is supported by research on radish extracts containing this compound, which also demonstrated a significant downregulation of TNF-α gene expression. researchgate.net While direct studies on this compound's effect on other mediators are limited, the general activity of ITCs suggests a broader impact. For instance, other ITCs like allyl isothiocyanate and sulforaphane have been shown to inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netmdpi.com By suppressing these critical cytokines and enzymes, this compound can help mitigate inflammatory responses.

Table of Inflammatory Mediators Modulated by Isothiocyanates

Mediator Function Effect of Butenyl ITC / Related ITCs
TNF-α Pro-inflammatory cytokine Downregulated by this compound. pnrjournal.comresearchgate.net
IL-1β Pro-inflammatory cytokine Inhibited by other ITCs (e.g., sulforaphane). nih.govresearchgate.net
IL-6 Pro-inflammatory cytokine Inhibited by other ITCs (e.g., sulforaphane, AITC). nih.govmdpi.com
COX-2 Enzyme producing inflammatory prostaglandins Inhibited by other ITCs (e.g., sulforaphane). nih.gov

| iNOS | Enzyme producing nitric oxide (inflammatory mediator) | Inhibited by other ITCs (e.g., sulforaphane, PEITC). nih.govmdpi.com |

The antioxidant activity of this compound is primarily indirect. mdpi.com Rather than directly neutralizing free radicals, it activates the body's own protective mechanisms. nih.gov The principal pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net

Nrf2 is a transcription factor that, under normal conditions, is kept inactive. mdpi.com However, in the presence of electrophiles like ITCs or oxidative stress, Nrf2 is released and moves to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous protective genes. nih.govmdpi.com This activates the transcription of a wide array of phase II detoxification and antioxidant enzymes. nih.govresearchgate.net

Studies on 4-methylthio-3-butenyl isothiocyanate (MTBITC) have shown that it is a potent inducer of Nrf2 activation. researchgate.net This activation leads to the increased production of enzymes such as NAD(P)H:quinone oxidoreductase, heme oxygenase-1 (HO-1), and glutathione S-transferases, which help neutralize carcinogens and protect cells from oxidative damage. semanticscholar.orgnih.gov Paradoxically, this protective effect is triggered by the mildly pro-oxidant nature of ITCs themselves, which act as a signal to bolster the cell's antioxidant defenses. mdpi.com

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS)

Antimicrobial and Antifungal Activities

This compound has demonstrated notable antimicrobial and antifungal properties in a variety of preclinical and in vitro studies. This section details the research findings on its inhibitory effects against bacteria, fungi, and nematodes, and explores the underlying molecular mechanisms of its action.

Inhibition of Bacterial Growth

3-Butenyl isothiocyanate has been shown to possess antibacterial activity against a range of pathogenic bacteria. In a study evaluating various isothiocyanates, 3-butenyl isothiocyanate displayed potent activity against Aeromonas hydrophila, a Gram-negative bacterium, with an inhibition zone diameter of 21.67 mm at a concentration of 1.0 μL/mL. up.ptresearchgate.net While generally more effective against Gram-positive bacteria, isothiocyanates from radish, including 3-butenyl isothiocyanate, have been reported to inhibit the growth of several bacterial pathogens. researchgate.net Research has also indicated that 4-methylthio-3-butenyl isothiocyanate possesses strong antibacterial activity against a variety of bacteria including Escherichia coli, Enterobacter cloacae, Salmonella typhimurium, Proteus vulgaris, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus var. mycoides, and Campylobacter jejuni. rjpharmacognosy.irresearchgate.net

In comparison to other isothiocyanates, aromatic variants like benzyl (B1604629) isothiocyanate have shown higher activity against most pathogenic bacteria than aliphatic ones such as 3-butenyl isothiocyanate. researchgate.net For instance, a horseradish root extract containing 1.5% 3-butenyl isothiocyanate, along with other isothiocyanates, demonstrated a Minimum Inhibitory Concentration (MIC) of 6.67 mg/mL against a resistant strain of Clostridium perfringens. nih.govmdpi.com

Table 1: Antibacterial Activity of this compound and Related Compounds
CompoundBacteriumActivitySource
3-Butenyl isothiocyanateAeromonas hydrophilaInhibition Zone: 21.67 mm (at 1.0 μL/mL) up.ptresearchgate.net
Horseradish root extract (1.5% 3-butenyl ITC)Clostridium perfringens KCTC 3269 (resistant)MIC: 6.67 mg/mL nih.govmdpi.com
4-Methylthio-3-butenyl isothiocyanateMultiple pathogenic bacteriaStrong antibacterial activity rjpharmacognosy.irresearchgate.net

Fungicidal and Fungistatic Effects

This compound has exhibited significant fungicidal and fungistatic activities against various fungi. An extract of isothiocyanates from horseradish root, which contains 3-butenyl isothiocyanate, showed potent antifungal activity against several pathogenic dermal fungi. nih.gov The Minimum Inhibitory Concentrations (MICs) of this extract were 200 µg/mL for Trichophyton rubrum and Trichophyton mentagrophytes, and 100 µg/mL for Microsporum canis and Epidermophyton floccosum. nih.gov The Minimum Fungicidal Concentration (MFC) for all these fungi was found to be 200 µg/mL. nih.gov

Studies have also reported the antifungal activity of 3-methylsulfinyl-3-butenyl-isothiocyanate, which inhibited Monilinia laxa at a low concentration of 0.02 g/L. researchgate.net The antifungal properties of isothiocyanates are generally attributed to their chemical structure and reactivity. nih.gov

Table 2: Antifungal Activity of Isothiocyanate Extracts Containing this compound
Fungal StrainMIC (µg/mL)MFC (µg/mL)Source
Trichophyton rubrum200200 nih.gov
Trichophyton mentagrophytes200200 nih.gov
Microsporum canis100200 nih.gov
Epidermophyton floccosum100200 nih.gov

Nematicidal Properties

This compound has demonstrated significant nematicidal activity, particularly against root-knot nematodes of the genus Meloidogyne. Research has shown that 3-butenyl isothiocyanate, a hydrolysis product of gluconapin (B99918) found in fodder radish, contributes to the nematicidal effect against Meloidogyne species. nih.govjmb.or.kr Studies have indicated that this compound has a higher toxicity against Meloidogyne incognita compared to Meloidogyne javanica. jst.go.jp

Specifically, 4-methylthio-3-butenyl isothiocyanate, also known as raphasatin, has shown potent nematicidal effects. nih.govscispace.com In one study, this compound induced paralysis in second-stage juveniles (J2) of M. incognita with an EC50 of 1.3 ± 0.2 µg/mL after 24 hours of exposure. nih.govscispace.com The structural features of isothiocyanates, such as the double bond at position 3 in the alkyl side chain, have been identified as important for their nematicidal activity. nih.gov

Table 3: Nematicidal Activity of this compound Derivatives
CompoundNematode SpeciesActivity (EC50)Source
4-Methylthio-3-butenyl isothiocyanateMeloidogyne incognita (J2)1.3 ± 0.2 µg/mL (24h) nih.govscispace.com

Mechanisms of Action (e.g., Cell Membrane Disruption, Enzymatic Deregulation, Biofilm Inhibition)

The antimicrobial and antifungal activities of this compound are attributed to several mechanisms of action at the molecular level. A primary mechanism is the disruption of cell membrane integrity. nih.govmdpi.com Isothiocyanates are lipophilic compounds that can penetrate the bacterial cell membrane, leading to a loss of integrity and subsequent leakage of cellular components. nih.govmdpi.com This disruption can be observed through the increased uptake of dyes like propidium (B1200493) iodide and the release of intracellular potassium. nih.gov

Enzymatic deregulation is another key mechanism. rjpharmacognosy.irmdpi.com The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with sulfhydryl groups of amino acids in proteins, particularly cysteine residues. rjpharmacognosy.irmdpi.com This interaction can lead to the inactivation of essential enzymes, thereby disrupting critical metabolic pathways within the microbial cell. rjpharmacognosy.irmdpi.com

Furthermore, this compound and other isothiocyanates have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. up.ptnih.gov Studies on other isothiocyanates have demonstrated that they can prevent biofilm formation and also reduce the metabolic activity within established biofilms. up.ptnih.govnih.gov This activity is significant as biofilms provide bacteria with increased resistance to antimicrobial agents. nih.gov

Neuroprotective Research in Preclinical Models

Preclinical studies suggest that isothiocyanates, including derivatives of this compound, possess neuroprotective properties. Research has focused on the ability of these compounds to mitigate cellular damage associated with neurodegenerative diseases.

One of the key mechanisms underlying the neuroprotective effects of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net 4-Methylthio-3-butenyl isothiocyanate has been shown to induce the activation of Nrf2 and the expression of cytoprotective genes, including phase II detoxification enzymes, in human esophageal epithelial cells. nih.govnih.gov This activation is mediated by the regulation of reactive oxygen species (ROS) production. jst.go.jpnih.gov The Nrf2 pathway plays a critical role in protecting against oxidative stress, a common factor in the pathology of many neurodegenerative disorders. By inducing the expression of antioxidant and detoxifying enzymes, these compounds can help to maintain cellular homeostasis and protect neurons from damage. nih.govresearchgate.net

In vitro studies have demonstrated that 4-methylthio-3-butenyl isothiocyanate can inhibit the proliferation of glioblastoma cells, suggesting a potential role in combating brain tumors. tandfonline.com While direct preclinical research on this compound in specific neurodegenerative disease models is still emerging, the established mechanisms of action for related isothiocyanates provide a strong rationale for its potential neuroprotective efficacy.

Butenyl Isothiocyanate in Chemical Ecology and Plant Defense

Role in Glucosinolate-Myrosinase Plant Defense System

Plants in the order Brassicales possess a well-studied two-component chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". pnas.orgresearchgate.netmdpi.com Glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites, are stored separately from the enzyme myrosinase within plant cells. srce.hreuropa.eu Butenyl isothiocyanate is derived from its precursor, gluconapin (B99918). mdpi.comnih.gov When plant tissue is damaged by chewing insects, pathogens, or mechanical stress, the cellular compartmentalization is disrupted. pnas.orgsrce.hr This disruption allows the gluconapin to come into contact with myrosinase, which hydrolyzes it. mdpi.comcabidigitallibrary.org The resulting unstable aglycone rapidly rearranges to form the volatile and biologically active 3-butenyl isothiocyanate. researchgate.net

The release of this compound serves as a potent defense against many insect herbivores. Isothiocyanates, in general, are toxic to non-specialist (generalist) herbivores. plos.org The toxicity of these compounds can hinder herbivore development, reduce growth rates, and negatively impact their immune systems. plos.orgnih.gov For example, studies on generalist caterpillars have shown that ingestion of isothiocyanates can decrease cellular immunity by reducing the number of hemocytes, which are critical for defending against pathogens and parasites. plos.org This chemical defense is a primary reason why many generalist insects avoid feeding on plants that produce these compounds. cabidigitallibrary.orgplos.org The activation of the "mustard oil bomb" upon tissue damage creates a toxic environment at the feeding site, deterring further herbivory. pnas.orgmdpi.com

This compound exhibits significant biocidal properties that are effective against a range of soil-borne pathogens, a mechanism exploited in the agricultural practice of biofumigation. europa.eumdpi.comocl-journal.org Biofumigation involves incorporating plant matter from high-glucosinolate species, such as Brassica carinata (Ethiopian mustard), into the soil. mdpi.comocl-journal.org B. carinata is particularly rich in gluconapin, the precursor to this compound. mdpi.com

Upon incorporation and maceration of the plant tissue in the soil, the glucosinolate-myrosinase reaction is initiated, releasing this compound. europa.eumdpi.com This volatile compound disperses through the soil, where it has been shown to be effective against various fungal pathogens and nematodes. mdpi.commdpi.com The isothiocyanates act as natural fumigants, suppressing pathogen populations and reducing the incidence of diseases in subsequent crops. ocl-journal.orgwhiterose.ac.uk This method is considered a more sustainable alternative to synthetic chemical fumigants. europa.eu Research has demonstrated the efficacy of isothiocyanates against pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and the bacterium Ralstonia solanacearum. nih.govwhiterose.ac.uk

Biofumigation Properties of this compound

Source PlantPrecursor GlucosinolateActive CompoundTarget Organisms
Brassica carinata (Ethiopian Mustard)GluconapinThis compoundFungal Pathogens, Nematodes, Soil Pests

The glucosinolate-myrosinase system is also implicated in plant responses to abiotic stressors such as salinity, drought, and extreme temperatures. mdpi.commdpi.com Environmental stress can alter a plant's metabolic pathways, including the production and allocation of secondary metabolites like glucosinolates. mdpi.com Studies have shown that abiotic stress can lead to an increase in the concentration of glucosinolates in plant tissues. mdpi.commdpi.com This upregulation is believed to be part of a broader stress response strategy, potentially preparing the plant for secondary challenges like opportunistic pathogen or herbivore attacks when it is already in a weakened state. nih.gov While much of the research focuses on the entire class of glucosinolates, the production of their hydrolysis products, including this compound, is an integral part of this stress-response system. researchgate.net

Mechanisms Against Pathogen Infection (e.g., Biofumigation)

Interactions with Herbivores and Pests

This compound plays a fascinating and dichotomous role in its interactions with different types of aphids, acting as a chemical cue that helps sort friend from foe. The compound's effect is largely dependent on the insect's degree of dietary specialization.

For specialist aphids that feed exclusively on cruciferous plants, such as the cabbage aphid (Brevicoryne brassicae) and the turnip aphid (Lipaphis erysimi), this compound acts as an attractant. annualreviews.orgnih.gov These specialist insects have evolved mechanisms to tolerate and detoxify the chemical defenses of their host plants. cabidigitallibrary.org They use the characteristic volatile profiles of their hosts, in which this compound is a key component, to locate them from a distance. annualreviews.org Electrophysiological studies have confirmed that these specialist aphids have olfactory receptors specifically tuned to detect isothiocyanates, which guide their host-selection behavior. annualreviews.org The presence of 3-butenyl isothiocyanate signals a suitable food source for these adapted insects. annualreviews.org

In stark contrast, for generalist aphids like the black bean aphid (Aphis fabae), which feed on a wide variety of plants, this compound is a potent repellent. annualreviews.orgnih.gov Since these aphids are not adapted to the toxic effects of the glucosinolate-myrosinase system, they use the scent of this compound as a cue to identify and avoid non-host plants. nih.gov Laboratory studies have demonstrated that not only is 3-butenyl isothiocyanate repellent to A. fabae on its own, but it can also mask the attractive odors of a suitable host plant, effectively camouflaging it from the generalist aphid. annualreviews.orgnih.gov This repellent quality makes this compound a critical component of the plant's defense against non-specialist phloem-feeders.

Behavioral Responses of Aphids to 3-Butenyl Isothiocyanate

Aphid SpeciesCommon NameDietary TypeBehavioral Response
Brevicoryne brassicaeCabbage AphidSpecialistAttraction annualreviews.org
Lipaphis erysimiTurnip AphidSpecialistAttraction annualreviews.org
Aphis fabaeBlack Bean AphidGeneralistRepellence annualreviews.orgnih.gov

Attractant Properties for Specialist Aphids (e.g., Brevicoryne brassicae, Lipaphis erysimi)

Strategies Employed by Plant Pathogens to Overcome Glucosinolate-Myrosinase System

The glucosinolate-myrosinase system, which produces toxic isothiocyanates like this compound upon tissue damage, is a potent defense mechanism against a wide range of organisms, including plant pathogens. dergipark.org.trdergipark.org.tr However, many successful pathogens have co-evolved sophisticated strategies to neutralize this chemical weapon, allowing them to infect and colonize host plants. dergipark.org.trnih.gov These strategies can be broadly categorized into preventing the system's activation, degrading the precursor compounds, inhibiting the key enzyme, or detoxifying the final toxic products. dergipark.org.trdergipark.org.tr

A primary strategy is the avoidance of activating the "mustard oil bomb". mdpi.com Some pathogens achieve this by minimizing tissue damage during the initial stages of infection, thereby preventing the mixing of glucosinolates with the myrosinase enzyme. dergipark.org.tr

Other pathogens have developed biochemical countermeasures. One such method is the degradation or transformation of intact glucosinolates into less toxic or non-toxic forms. dergipark.org.tr By modifying the precursor molecule, these pathogens prevent the subsequent formation of harmful isothiocyanates. A related strategy, employed by the specialist insect Plutella xylostella and some fungi, involves a glucosinolate sulfatase enzyme that removes the sulfate (B86663) group from the glucosinolate, rendering it unrecognizable as a substrate for myrosinase. dergipark.org.trnih.gov

Another sophisticated circumvention mechanism targets the hydrolysis reaction itself. Some organisms have evolved proteins that redirect the breakdown of glucosinolates away from isothiocyanate production and towards the formation of less toxic nitriles. pnas.org This has been well-documented in the specialist herbivore Pieris rapae, which possesses a nitrile-specifier protein in its gut that ensures the formation of nitriles instead of isothiocyanates. pnas.orgresearchgate.net This metabolic diversion is a key adaptation that allows it to feed on defended plants. pnas.org

Finally, some fungi have evolved specific detoxification pathways to neutralize isothiocyanates after they have been produced. mdpi.com The entomopathogenic fungus Beauveria bassiana, for instance, can infect the cabbage aphid, an insect that sequesters glucosinolates from its host plant. scienceopen.comresearchgate.net When the aphid's defenses are activated and isothiocyanates are formed, B. bassiana metabolizes these toxins through the mercapturic acid pathway. scienceopen.comresearchgate.netnih.gov This detoxification not only protects the fungus but also appears to enhance its growth, turning the plant's defense into a metabolic advantage for the pathogen. scienceopen.comresearchgate.netdntb.gov.ua

Table 2: Pathogen Strategies to Counteract the Glucosinolate-Myrosinase Defense

Strategy Mechanism Example Organism/System Finding
Avoidance Causing minimal tissue damage to prevent the mixing of glucosinolates and myrosinase. Some plant pathogenic fungi. Pathogens may not cause sufficient damage to activate the defense system. dergipark.org.tr
Substrate Modification Degrading or transforming intact glucosinolates into less toxic products. Phoma lingam, Verticillium dahliae. Fungi can alter glucosinolates to prevent the formation of toxic breakdown products.
Enzyme Inhibition/Diversion Producing sulfatase enzymes to create desulfo-glucosinolates that myrosinase cannot hydrolyze. Plutella xylostella (Diamondback moth). A gut sulfatase disarms the defense by altering the substrate. dergipark.org.trnih.gov
Hydrolysis Redirection Utilizing specifier proteins to direct glucosinolate hydrolysis toward nitrile formation instead of isothiocyanate formation. Pieris rapae (Cabbage white butterfly). A gut protein redirects the chemical reaction to produce less toxic nitriles. pnas.org
Product Detoxification Metabolizing toxic isothiocyanates into harmless compounds via specific pathways (e.g., mercapturic acid pathway). Beauveria bassiana (Entomopathogenic fungus). The fungus metabolizes isothiocyanates, using the plant's toxins to its own benefit. scienceopen.comresearchgate.netnih.gov

Environmental Fate and Degradation of Butenyl Isothiocyanate

Stability and Degradation Pathways

The chemical structure of butenyl isothiocyanate, characterized by the reactive isothiocyanate (-N=C=S) group, makes it susceptible to degradation through several pathways. These include thermal and hydrolytic breakdown, as well as reactions with nucleophilic substances.

Thermal Degradation Characteristics

This compound exhibits lability under elevated temperatures. Studies on various isothiocyanates have consistently shown that these compounds are thermolabile. mdpi.com For instance, research on 4-(methylthio)-3-butenyl isothiocyanate (MTBITC), a related compound, demonstrated that its retention rate diminishes with increases in cooking time and temperature, with a significant drop observed after just one minute at 85°C or 95°C. researchgate.netresearchgate.net The degradation of MTBITC in these conditions follows an exponential decay pattern. researchgate.net

The thermal degradation of sulforaphane (B1684495), another isothiocyanate, in an aqueous solution at 50°C and 100°C has been shown to produce 3-butenyl isothiocyanate as one of the volatile decomposition products. nih.gov This indicates that thermal processes can lead to the formation of this compound from larger, related molecules. Further heating of isothiocyanates like erucin (B1671059) and sulforaphane at temperatures around 140-160°C leads to their decomposition into various products, including but-3-enyl isothiocyanate and 4-methylthio-3-butenyl isothiocyanate. nih.gov

Table 1: Thermal Degradation of this compound and Related Compounds
CompoundConditionsObservations/ProductsSource
4-(methylthio)-3-butenyl isothiocyanate (MTBITC)Heating at 85°C and 95°CRetention rate decreased dramatically. researchgate.netresearchgate.net
SulforaphaneHeating in aqueous solution (50°C and 100°C)Produced 3-butenyl isothiocyanate as a volatile product. nih.gov
Erucin and SulforaphaneHeating at 160°CDecomposed into but-3-enyl isothiocyanate and 4-methylthio-3-butenyl isothiocyanate. nih.gov

Hydrolytic Degradation and Transformation Products

In aqueous environments, this compound is known to be unstable. researchgate.netacs.org The hydrolysis of isothiocyanates can lead to the formation of various products. For example, 4-methylsulfinyl-3-butenyl isothiocyanate (sulforaphene) degrades rapidly in a hydrolytic process. acs.orgnih.gov A major water-soluble degradation product of this process has been identified as 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. researchgate.netacs.orgnih.gov

The proposed pathway for this degradation involves the reaction of the electrophilic isothiocyanate group with hydrogen sulfide (B99878) (H₂S), which may be present in the environment, particularly during the enzymatic hydrolysis of precursor glucosinolates in plants. acs.org This reaction forms a dithiocarbamate (B8719985) intermediate, which then undergoes internal cyclization to form the stable 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. acs.org The pH of the aqueous medium plays a critical role, with the degradation being more pronounced in neutral to alkaline conditions and inhibited at low pH. acs.orgnih.gov

Table 2: Hydrolytic Degradation Products of this compound Derivatives
Starting CompoundKey ReactantMajor Transformation ProductSource
4-methylsulfinyl-3-butenyl isothiocyanate (Sulforaphene)Water, H₂S6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione researchgate.netacs.orgnih.gov

Reactions with Nucleophiles in Aqueous Environments

The electrophilic nature of the carbon atom in the isothiocyanate group makes this compound highly reactive towards nucleophiles in aqueous settings. researchgate.netacs.org Common nucleophiles include compounds with thiol (-SH), hydroxyl (-OH), or amino (-NH₂) groups. researchgate.netacs.org

Reactions with thiol-containing compounds such as cysteine and glutathione (B108866) are particularly significant. nih.gov Studies on sulforaphene (B1682523) have shown that its degradation is accelerated in the presence of these thiols. nih.gov The reaction with the thiol group leads to the formation of dithiocarbamates. acs.orgnih.gov For instance, the reaction of isothiocyanates with the cysteine residue of glutathione is a rapid process, often catalyzed by glutathione S-transferase enzymes. nih.gov

The reaction with amino groups results in the formation of thiourea (B124793) derivatives. acs.orgnih.gov While this reaction is possible, it is generally much slower than the reaction with thiols at physiological pH. nih.gov The pH of the environment influences the reactivity, with reactions with thiols being favored at pH 6-8, while reactions with amines are more likely at higher, more alkaline pH values (9-11). researchgate.net

Table 3: Reactivity of this compound with Nucleophiles
NucleophileFunctional GroupReaction ProductSource
WaterHydroxyl (-OH)Thiocarbamates acs.org
Cysteine, GlutathioneThiol (-SH)Dithiocarbamates acs.orgnih.govnih.gov
Amino compoundsAmino (-NH₂)Thiourea derivatives acs.orgnih.gov

Biotransformation in Non-Human Biological Systems (e.g., Mercapturic Acid Pathway in Animals)

In animal systems, the primary route for the metabolism and elimination of this compound is the mercapturic acid pathway. nih.govtandfonline.comsemanticscholar.orgresearchgate.net This pathway is a major detoxification process for a wide range of electrophilic compounds.

The biotransformation begins with the conjugation of the isothiocyanate with the endogenous tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. wur.nlmdpi.com This initial step forms a glutathione conjugate. semanticscholar.org

Following this initial conjugation, the pathway proceeds through a series of enzymatic steps:

The glutamyl moiety is removed from the glutathione conjugate by γ-glutamyltransferase. mdpi.com

The glycine (B1666218) residue is then cleaved by a dipeptidase, leaving a cysteine conjugate. mdpi.com

Finally, the cysteine conjugate undergoes N-acetylation, catalyzed by N-acetyltransferase, to form the final product, a mercapturic acid (N-acetylcysteine conjugate). semanticscholar.orgmdpi.com

This resulting mercapturic acid is water-soluble and is readily excreted from the body, primarily in the urine. nih.govtandfonline.comwur.nl Studies in rats have confirmed that orally administered isothiocyanates, including butyl and allyl isothiocyanate, are excreted as mercapturic acids. nih.govtandfonline.com This pathway effectively detoxifies and facilitates the elimination of this compound from the body. researchgate.net

Table 4: The Mercapturic Acid Pathway for this compound Biotransformation
StepProcessEnzymeProductSource
1ConjugationGlutathione S-transferase (GST)This compound-glutathione conjugate wur.nlmdpi.com
2Removal of Glutamateγ-GlutamyltransferaseThis compound-cysteinyl-glycine conjugate mdpi.com
3Removal of GlycineDipeptidaseThis compound-cysteine conjugate mdpi.com
4AcetylationN-acetyltransferaseThis compound mercapturic acid (N-acetylcysteine conjugate) semanticscholar.orgmdpi.com

Advanced Research Applications Non Clinical Human

Application in Agricultural Pest and Disease Management (Biofumigation)

Biofumigation is an agricultural strategy that utilizes the natural biocidal compounds released from certain plants, primarily from the Brassicaceae family, to manage soil-borne pests and diseases. mdpi.comresearchgate.netnih.gov Butenyl isothiocyanate is one of the key volatile compounds involved in this process. mdpi.com

Mechanism and Efficacy: this compound is a hydrolysis product of gluconapin (B99918), a type of glucosinolate found in the tissues of Brassica species like Brassica carinata (Ethiopian mustard). mdpi.com When these plants are macerated and incorporated into the soil, the enzyme myrosinase hydrolyzes gluconapin, releasing 3-butenyl isothiocyanate. mdpi.comnih.gov This volatile compound has demonstrated potent biocidal properties against a range of agricultural pests.

Research has highlighted its effectiveness in controlling various soil pests, including nematodes and fungal pathogens. mdpi.com For instance, studies have shown that the application of B. carinata, which produces this compound, can suppress harmful organisms in the soil. mdpi.com The isothiocyanates released during biofumigation, including this compound, are toxic to many soil-borne pathogens and pests. nih.gov The process is considered an environmentally sustainable alternative to synthetic chemical fumigants like methyl bromide. researchgate.net

Different isothiocyanates exhibit varying levels of toxicity against different pests. For example, studies comparing various isothiocyanates have shown that this compound has a higher toxicity against the root-knot nematode Meloidogyne incognita compared to M. javanica. researchgate.net The effectiveness of biofumigation depends on the concentration of the released isothiocyanates, with effective pest control typically requiring concentrations between 517 and 1294 µmol/g of soil, though lower levels can still suppress pest populations. mdpi.com

Table 1: this compound in Biofumigation

Research Focus Source Plant Example Precursor Compound Key Findings Citations
General Biofumigation Brassica carinata (Ethiopian Mustard) Gluconapin Contributes to the suppression of soil-borne pests and fungal pathogens. mdpi.com
Nematicidal Activity Brassica species Gluconapin Shows toxicity against root-knot nematodes, with varying efficacy between nematode species. researchgate.net
Antifungal Activity Brassica species Gluconapin Volatile ITCs, including this compound, inhibit the growth of various pathogenic fungi. nih.gov, researchgate.net

Role in Food Quality Research (e.g., Off-flavor Development in Mustard Seeds)

In food science, this compound is primarily studied for its role in the flavor profile of mustard products. While certain isothiocyanates like allyl isothiocyanate are responsible for the desirable pungent flavor of mustard, 3-butenyl isothiocyanate can lead to undesirable off-flavors. acs.orgnih.govacs.org

Off-Flavor Development: Certain varieties of brown mustard (Brassica juncea), particularly those from the Indian subcontinent, contain the glucosinolate gluconapin. acs.orgnih.gov Enzymatic hydrolysis of gluconapin during processing produces 3-butenyl isothiocyanate. acs.orgacs.org This compound imparts a flavor described as cabbage-like, aromatic pungent, and sulfur-like, which is considered an off-flavor, at least for the Western palate. acs.org

Quality Control: The presence and concentration of 3-butenyl isothiocyanate are critical quality control parameters for mustard seed batches intended for the European market. acs.orgnih.gov Research has focused on developing analytical methods to detect and quantify this compound to ensure the desired organoleptic properties of the final food products. acs.orgnih.govacs.org Headspace-gas chromatography-mass spectrometry (HS-GC-MS) has been established as a rapid, solvent-free method for the semiquantitative analysis of 3-butenyl isothiocyanate in mustard seeds. acs.orgnih.govacs.org This allows for the discrimination between acceptable batches and those with high levels of gluconapin that would lead to the off-flavor. nih.govacs.org A "cut point" for 3-butenyl isothiocyanate content has been established to facilitate the acceptance or rejection of mustard seed batches. nih.govacs.org

Integration in Chemoprevention Research Methodologies (excluding human trials)

Isothiocyanates, as a class of compounds, have garnered significant attention in chemoprevention research due to their potential to inhibit carcinogenesis. csic.esspandidos-publications.com this compound and its derivatives are investigated in non-clinical, in-vitro models to understand their anticancer mechanisms.

In Vitro Studies: Research has explored the cytotoxic potential of 3-butenyl isothiocyanate against various human cancer cell lines, including prostate, bone, cervical, liver, neuroblastoma, and breast cancer. nih.gov Studies have shown that it can induce a dose-dependent cytotoxic effect. For example, in androgen-resistant prostate cancer cells (PC-3), 3-butenyl isothiocyanate was shown to be more effective than the chemotherapeutic drug docetaxel (B913) at certain concentrations and time points. csic.es

Mechanisms of Action: The methodologies used to study the chemopreventive properties of this compound involve a range of cellular and molecular assays. These studies have revealed that its anticancer activity may be mediated through several mechanisms:

Induction of Apoptosis: 3-butenyl isothiocyanate has been shown to induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies in prostate cancer cells indicated this involves an increase in reactive oxygen species (ROS) generation and a decrease in mitochondrial membrane potential. nih.gov

Cell Cycle Arrest: A derivative, 4-methylthio-3-butenyl isothiocyanate (MTBITC), has been found to cause G2/M cell cycle arrest in human esophageal cancer cells, preventing them from proliferating. jst.go.jp

Inhibition of Metastasis: In PC-3 prostate cancer cells, 3-butenyl isothiocyanate demonstrated an ability to inhibit cell migration. csic.es

These research methodologies utilize various assays, such as MTT for cytotoxicity, flow cytometry for cell cycle analysis, and specific assays to measure reactive oxygen species and mitochondrial membrane potential, to elucidate the compound's mode of action. csic.esnih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of butenyl isothiocyanate originates from its precursor, glucosinolate. oup.com While the general pathway of glucosinolate biosynthesis is understood, the specific enzymes and regulatory networks governing the production of the but-3-enyl glucosinolate precursor are not entirely elucidated. researchgate.net Future research should focus on identifying and characterizing the novel enzymes involved in the chain elongation and modification steps leading to this specific glucosinolate. researchgate.netresearchgate.net

Advanced molecular techniques, such as genome mining and synthetic biology platforms, can be employed to discover cryptic biosynthetic gene clusters and functionally characterize the enzymes they encode. nih.govbiorxiv.org Understanding the regulatory networks, including transcription factors and signaling pathways that control the expression of these biosynthetic genes, is also crucial. researchgate.net This knowledge could enable the metabolic engineering of plants or microorganisms to enhance the production of this compound for various applications.

Advanced Synthetic Strategies for Complex this compound Analogues

While this compound itself shows interesting biological activities, the synthesis of novel and more complex analogues could lead to compounds with enhanced efficacy or novel functionalities. nih.gov Future research should explore advanced synthetic strategies to create a diverse library of this compound derivatives. This could involve modifying the butenyl side chain, introducing different functional groups, or creating hybrid molecules that combine the isothiocyanate moiety with other pharmacophores. mdpi.com

Modern synthetic methodologies, such as catalytic and biocatalytic approaches, should be prioritized to ensure efficient and sustainable synthesis. tmv.ac.in The development of protocols for creating these complex analogues will be instrumental for structure-activity relationship studies and the development of new therapeutic agents or agrochemicals. nih.gov

High-Throughput Screening of Structure-Activity Relationships in Biological Pathways

To efficiently evaluate the biological potential of newly synthesized this compound analogues, high-throughput screening (HTS) methods are essential. HTS allows for the rapid assessment of a large number of compounds against various biological targets. Future research should focus on developing and implementing HTS assays to investigate the structure-activity relationships (SAR) of this compound and its derivatives in key biological pathways.

These pathways could include those involved in cancer cell proliferation, inflammation, and microbial growth. researchgate.netnih.govnih.gov By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can identify the key structural features responsible for its effects. nih.gov This information is invaluable for the rational design of more potent and selective compounds.

Detailed Mechanistic Studies at Subcellular and Molecular Levels

While initial studies have provided some insights into the mechanisms of action of this compound, a more detailed understanding at the subcellular and molecular levels is required. researchgate.net For instance, its anticancer effects are thought to involve the induction of apoptosis, but the precise molecular targets and signaling cascades remain to be fully elucidated. researchgate.netspandidos-publications.comnih.gov

Future research should employ advanced techniques in cell biology, molecular biology, and proteomics to pinpoint the specific proteins and pathways that this compound interacts with. researchgate.net Investigating its effects on cellular organelles, such as mitochondria, and its influence on key regulatory processes like cell cycle control and gene expression will provide a comprehensive picture of its mode of action. spandidos-publications.comnih.gov For example, studies on other isothiocyanates have shown they can induce the production of reactive oxygen species (ROS) and modulate phase I and phase II detoxification enzymes. nih.govnih.gov

Ecological Role in Broader Ecosystem Interactions and Biocontrol Strategies

The role of this compound in plant defense against herbivores and pathogens is an area of active research. researchgate.netresearchgate.net However, its influence on broader ecosystem interactions, including tritrophic interactions involving herbivores and their natural enemies, is less understood. tandfonline.com Future research should investigate how this compound emissions from plants affect the behavior of predators and parasitoids of herbivores. tandfonline.com

Furthermore, the potential of this compound as a biocontrol agent warrants more in-depth exploration. whiterose.ac.uk Studies should focus on its efficacy against a wider range of agricultural pests and pathogens under field conditions. Understanding its persistence in the environment and its non-target effects is crucial for developing sustainable biocontrol strategies. whiterose.ac.uk

Impact on Soil Microbiota and Nutrient Cycling in Agricultural Contexts

When used in biofumigation, this compound is released into the soil, where it can impact the soil microbial community. mdpi.comresearchgate.net While some studies have shown that it can suppress soil-borne pathogens, its broader effects on the diversity and function of soil microbiota are not fully understood. mdpi.comnih.gov

Development of Green Chemistry Approaches for Production and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.inmdpi.comkahedu.edu.in Future research on this compound should prioritize the development of green chemistry approaches for its production and application.

This includes exploring biocatalytic or solvent-free synthesis methods, using renewable feedstocks, and designing formulations that minimize environmental impact. tmv.ac.inacs.org For example, utilizing enzymes for synthesis can avoid the need for protecting groups and reduce waste. tmv.ac.in Developing energy-efficient processes, such as those using microwave or ultrasonic energy, should also be a focus. tmv.ac.in By integrating green chemistry principles, the full potential of this compound can be realized in a sustainable and environmentally responsible manner. acs.org

Q & A

Q. Can this compound synergize with existing chemotherapeutics to enhance efficacy?

  • Methodological Answer : Test combinatorial treatments in 3D tumor spheroids or patient-derived xenografts. Calculate combination indices (CI) using the Chou-Talalay method to classify synergy (CI < 1). RNA-seq of treated cells identifies pathways co-targeted by this compound and chemotherapeutics (e.g., MAPK/ERK) .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) and replicate experiments across independent labs .
  • Experimental Design : Prioritize factorial designs (e.g., response surface methodology) for multifactorial optimization .
  • Advanced Tools : Leverage bioinformatics (e.g., KEGG pathway mapping) for pathway elucidation and CRISPR-Cas9 for functional genomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Butenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.